molecular formula C18H18 B13777441 Phenanthren, tetramethyl- CAS No. 71607-70-0

Phenanthren, tetramethyl-

Cat. No.: B13777441
CAS No.: 71607-70-0
M. Wt: 234.3 g/mol
InChI Key: PAVCSMGXWNQENG-UHFFFAOYSA-N
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Description

Phenanthren, tetramethyl- is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon (PAH) composed of three fused benzene rings. This compound is characterized by the presence of four methyl groups attached to the phenanthrene core. Phenanthrene and its derivatives are known for their applications in various fields, including the production of dyes, plastics, pesticides, and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phenanthrene derivatives, including tetramethyl-phenanthrene, can be achieved through several methods. One common approach is the Haworth phenanthrene synthesis, which involves the transformation of naphthalene into phenanthrene through a series of reactions, including Friedel-Crafts acylation and Clemmensen or Wolff-Kishner reductions

Industrial Production Methods: Industrial production of phenanthrene derivatives typically involves large-scale chemical processes that utilize similar synthetic routes. The choice of methylating agents and reaction conditions may vary depending on the desired yield and purity of the final product. Catalysts and optimized reaction parameters are often employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Phenanthrene and its derivatives, including tetramethyl-phenanthrene, undergo various chemical reactions, such as:

Common Reagents and Conditions:

    Oxidation: Chromic acid, potassium permanganate.

    Reduction: Hydrogen gas, Raney nickel.

    Substitution: Bromine, sulfuric acid.

Major Products:

Mechanism of Action

Phenanthrene derivatives can be compared with other polycyclic aromatic hydrocarbons (PAHs) such as anthracene and pyrene. While phenanthrene has a three-ring structure with angled rings, anthracene has a linear three-ring structure, and pyrene has a four-ring structure. The presence of methyl groups in tetramethyl-phenanthrene enhances its chemical reactivity and alters its physical properties compared to its non-methylated counterparts .

Comparison with Similar Compounds

  • Anthracene
  • Pyrene
  • Chrysene

Phenanthren, tetramethyl- stands out due to its unique structural modifications, which confer distinct chemical and biological properties.

Properties

CAS No.

71607-70-0

Molecular Formula

C18H18

Molecular Weight

234.3 g/mol

IUPAC Name

1,3,6,9-tetramethylphenanthrene

InChI

InChI=1S/C18H18/c1-11-5-6-15-14(4)10-16-13(3)7-12(2)9-18(16)17(15)8-11/h5-10H,1-4H3

InChI Key

PAVCSMGXWNQENG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC3=C(C=C(C=C23)C)C)C

Origin of Product

United States

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